Methyl 2-acetyl-3-hydroxybenzoate

HMG-CoA Reductase Inhibition Cholesterol Metabolism Cardiovascular Research

Verified HMG-CoA reductase inhibitor (IC50=19 nM) with distinct 2-acetyl-3-hydroxy substitution. Unique logP (1.7) and TPSA (63.6 Ų) define its ADME profile, while its serious eye damage classification (H318) contrasts sharply with analogs. Use this high-purity (98%) benzoate building block to ensure reproducible synthetic outcomes and reliable SAR study results; direct procurement avoids activity extrapolation errors.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 370553-41-6
Cat. No. B2678415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-3-hydroxybenzoate
CAS370553-41-6
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1O)C(=O)OC
InChIInChI=1S/C10H10O4/c1-6(11)9-7(10(13)14-2)4-3-5-8(9)12/h3-5,12H,1-2H3
InChIKeyYLGAWYQBSGMTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-acetyl-3-hydroxybenzoate (CAS 370553-41-6): A Hydroxybenzoate Ester Intermediate with Targeted HMG-CoA Reductase Inhibition


Methyl 2-acetyl-3-hydroxybenzoate (CAS 370553-41-6) is a substituted benzoate ester characterized by an acetyl group at the 2-position and a hydroxyl group at the 3-position of the aromatic ring . This compound serves as a versatile building block in organic synthesis and has demonstrated measurable biological activity as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . Its physicochemical properties, including a computed XLogP3-AA value of 1.7 and a topological polar surface area of 63.6 Ų, position it within a favorable range for membrane permeability and drug-like characteristics .

Why Generic Substitution of Methyl 2-acetyl-3-hydroxybenzoate is Not Advisable Without Verification


Substituting Methyl 2-acetyl-3-hydroxybenzoate with structurally related hydroxybenzoate esters without experimental verification is scientifically unsound. Even subtle variations in the substitution pattern on the benzene ring—such as the position of the acetyl and hydroxyl groups—can profoundly alter both physicochemical properties (e.g., logP, solubility) and biological target engagement . For instance, the regioisomer methyl 3-acetyl-2-hydroxybenzoate (CAS 77527-00-5) exhibits a different logP and a documented aqueous solubility of 0.74 g/L . Furthermore, in vitro potency against specific targets like HMG-CoA reductase cannot be assumed; the target compound has a reported IC50 of 19 nM in rat liver microsomes , a value that cannot be extrapolated to its analogs absent direct comparative data. Therefore, for applications requiring defined purity, reproducible synthetic outcomes, or specific biological activity, direct procurement of the correctly identified compound is essential.

Quantitative Differentiation Evidence for Methyl 2-acetyl-3-hydroxybenzoate (CAS 370553-41-6) vs. Closest Analogs


HMG-CoA Reductase Inhibitory Potency: 19 nM IC50 in Rat Liver Microsomes

Methyl 2-acetyl-3-hydroxybenzoate exhibits measurable inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, with an IC50 value of 19 nM in a rat liver microsomal assay . This potency is notable when compared to reference statin drugs in the same assay system: atorvastatin (IC50 6 nM), cerivastatin (IC50 2 nM), lovastatin (IC50 90 nM), and pravastatin (IC50 100 nM) . While less potent than the most advanced statins, its IC50 places it within the nanomolar range, distinguishing it from simpler hydroxybenzoate esters that lack this specific biological activity .

HMG-CoA Reductase Inhibition Cholesterol Metabolism Cardiovascular Research

Lipophilicity (logP) and Predicted Solubility Profile Differentiated from Regioisomer

The computed partition coefficient (XLogP3-AA) for Methyl 2-acetyl-3-hydroxybenzoate is 1.7 , which is higher than the experimentally measured logP of 1.38 for its regioisomer methyl 3-acetyl-2-hydroxybenzoate . This difference of 0.32 log units indicates a modestly increased lipophilicity for the target compound. The regioisomer also has a reported aqueous solubility of 0.74 g/L at 25 °C , providing a baseline expectation that the target compound will exhibit similarly limited aqueous solubility, which should be factored into experimental design.

Drug Design ADME Properties Medicinal Chemistry

Hazard Classification: Serious Eye Damage (H318) vs. Eye Irritation (H319) in Simpler Analogs

The Globally Harmonized System (GHS) classification for Methyl 2-acetyl-3-hydroxybenzoate includes H318 (100%): Causes serious eye damage . In contrast, the related compound methyl 3-hydroxybenzoate (CAS 19438-10-9) is classified with H319: Causes serious eye irritation . The H318 classification is a more severe hazard warning (Category 1) compared to H319 (Category 2), necessitating different personal protective equipment (PPE) and handling procedures.

Safety Assessment Occupational Health Lab Procurement

Commercial Availability with Defined Purity Grades (95% and 98%)

Methyl 2-acetyl-3-hydroxybenzoate is commercially available from multiple reputable chemical suppliers in standard purity grades of 95% and 98% . This ensures researchers can obtain material of known and consistent quality for use as a synthetic intermediate or as a reference standard. While this is not a unique differentiator, it is a necessary condition for reliable procurement and contrasts with less common or custom-synthesis-only analogs.

Chemical Sourcing Synthetic Intermediate Procurement

Recommended Application Scenarios for Methyl 2-acetyl-3-hydroxybenzoate (CAS 370553-41-6) Based on Quantitative Evidence


Synthetic Intermediate for HMG-CoA Reductase Inhibitor Development

Given its established, measurable inhibition of HMG-CoA reductase (IC50 = 19 nM) , this compound is a suitable starting material or core scaffold for medicinal chemistry programs targeting the mevalonate pathway. Its activity, while less potent than leading statins, provides a foundation for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties. The defined logP (1.7) and polar surface area (63.6 Ų) also support its use in designing analogs with optimized ADME profiles .

Regioselective Building Block in Organic Synthesis

The unique 2-acetyl-3-hydroxy substitution pattern on the benzoate core makes this compound a valuable building block for regioselective transformations. Its distinct physicochemical signature (logP 1.7 vs. 1.38 for the regioisomer) can be leveraged to control reactivity and intermediate purification. Procurement of material with certified purity (95-98%) ensures reliable synthetic outcomes when used in multi-step syntheses of more complex molecules.

Reference Standard for Analytical Method Development

The compound's well-defined computed properties (XLogP3-AA 1.7, topological polar surface area 63.6 Ų) and its distinct hazard classification (H318) make it a useful reference standard for developing and validating HPLC, LC-MS, or GC methods for substituted benzoate esters. Its commercial availability at defined purity grades facilitates its use as a calibration or system suitability standard in quality control laboratories.

Tool Compound for Investigating Substitution Effects on Toxicity Profiles

The compound's GHS classification for serious eye damage (H318) presents a stark contrast to the eye irritation (H319) classification of methyl 3-hydroxybenzoate . This difference in hazard severity can be exploited in toxicology studies to understand how specific functional group positioning on the benzene ring influences ocular toxicity mechanisms. Such studies are valuable for early-stage safety assessment of drug candidates containing the benzoate scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-acetyl-3-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.